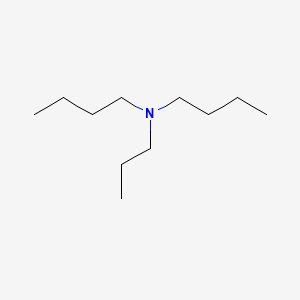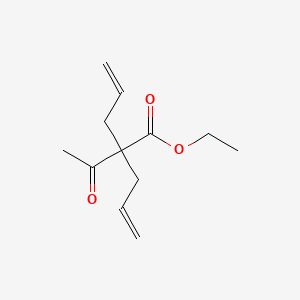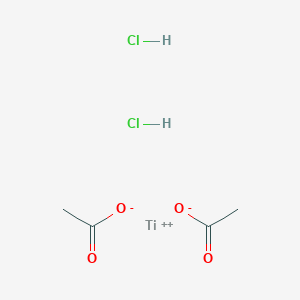
Titanium(2+) acetate--hydrogen chloride (1/2/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium(2+) acetate–hydrogen chloride (1/2/2) is a chemical compound that consists of titanium in the +2 oxidation state, acetate ions, and hydrogen chloride
Méthodes De Préparation
The synthesis of Titanium(2+) acetate–hydrogen chloride (1/2/2) typically involves the reaction of titanium(IV) chloride with acetic acid and hydrogen chloride under controlled conditions. The reaction can be represented as follows:
TiCl4+2CH3COOH+2HCl→Ti(CH3COO)2Cl2+2H2O
This reaction requires careful control of temperature and concentration to ensure the desired product is obtained. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to isolate the compound.
Analyse Des Réactions Chimiques
Titanium(2+) acetate–hydrogen chloride (1/2/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium, such as titanium(IV).
Reduction: It can be reduced to titanium metal or lower oxidation states under specific conditions.
Substitution: The acetate and chloride ligands can be substituted with other ligands, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like sodium or magnesium, and various ligands for substitution reactions. Major products formed from these reactions include titanium oxides, titanium halides, and other titanium complexes.
Applications De Recherche Scientifique
Titanium(2+) acetate–hydrogen chloride (1/2/2) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other titanium compounds and as a catalyst in various chemical reactions.
Biology: The compound’s potential biocompatibility makes it of interest for biomedical applications, such as in the development of implants and prosthetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of high-performance materials, coatings, and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which Titanium(2+) acetate–hydrogen chloride (1/2/2) exerts its effects involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, the titanium center can facilitate the activation of substrates and promote chemical transformations. In biological systems, its biocompatibility and potential antimicrobial properties may be related to its interaction with cellular components and disruption of microbial cell membranes.
Comparaison Avec Des Composés Similaires
Titanium(2+) acetate–hydrogen chloride (1/2/2) can be compared with other titanium compounds, such as:
Titanium(IV) oxide (TiO2): Widely used as a photocatalyst and in pigments.
Titanium(IV) chloride (TiCl4): Used as a precursor for the synthesis of other titanium compounds.
Titanium(III) chloride (TiCl3): Used in organic synthesis and as a reducing agent
Propriétés
Numéro CAS |
4644-35-3 |
|---|---|
Formule moléculaire |
C4H8Cl2O4Ti |
Poids moléculaire |
238.87 g/mol |
Nom IUPAC |
titanium(2+);diacetate;dihydrochloride |
InChI |
InChI=1S/2C2H4O2.2ClH.Ti/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H;/q;;;;+2/p-2 |
Clé InChI |
WFOJUSGOAQRRDP-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].Cl.Cl.[Ti+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



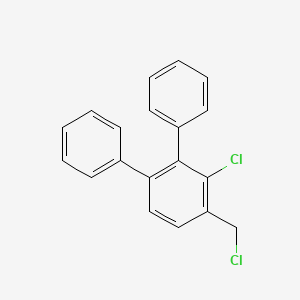
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)


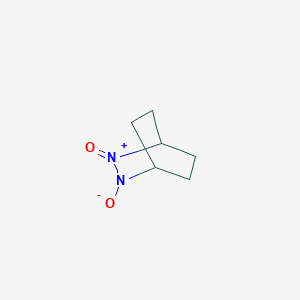
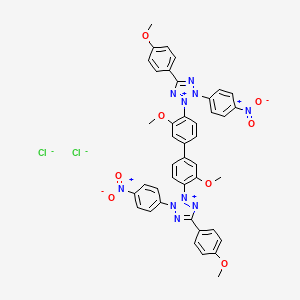

![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
